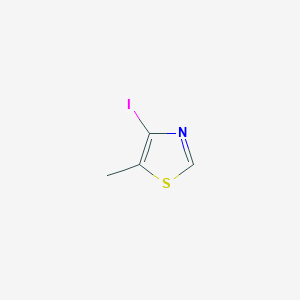

4-Iodo-5-methylthiazole

Description

Significance of Thiazole (B1198619) Derivatives in Advanced Organic Synthesis

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.govfabad.org.trresearchgate.netresearchgate.net Its derivatives are not merely laboratory curiosities but are integral components in a wide array of functional molecules. nih.govfabad.org.trresearchgate.net The thiazole nucleus is a key structural motif found in numerous natural products, such as vitamin B1 (thiamine), and in a multitude of synthetic compounds with significant biological activities. researchgate.netnih.govmdpi.com

The versatility of the thiazole ring allows for extensive chemical modifications at various positions, leading to a vast library of derivatives with tailored properties. mdpi.com This adaptability makes thiazole derivatives invaluable building blocks in the synthesis of complex organic molecules. nih.gov They serve as key intermediates in the creation of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. nih.govkuey.net The ability to introduce a wide range of functional groups onto the thiazole core enables chemists to fine-tune the steric and electronic characteristics of the final products, a crucial aspect of modern drug design and materials science. fabad.org.trbohrium.com

Role of Halogenated Thiazoles as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the thiazole ring dramatically enhances its synthetic utility. scispace.com Halogenated thiazoles, such as chloro-, bromo-, and iodo-thiazoles, are highly sought-after intermediates in organic synthesis. scispace.comudayton.edunih.gov The carbon-halogen bond provides a reactive handle for a plethora of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

These reactions, often catalyzed by transition metals like palladium, include well-established methods such as Suzuki, Stille, Negishi, and Heck couplings. nih.gov This capability enables the straightforward introduction of aryl, alkyl, vinyl, and other organic fragments onto the thiazole core, paving the way for the synthesis of highly functionalized and complex molecules. acs.orgrsc.org The regioselective nature of these coupling reactions, dictated by the position of the halogen, offers precise control over the final molecular architecture. scispace.com For instance, the differing reactivity of various halogens (I > Br > Cl) can be exploited for sequential, site-selective modifications.

Specific Context and Research Landscape of 4-Iodo-5-methylthiazole

Within the class of halogenated thiazoles, this compound stands out as a particularly useful building block. The presence of the iodine atom at the 4-position makes it highly reactive in cross-coupling reactions, facilitating the introduction of a wide variety of substituents at this specific location. The adjacent methyl group at the 5-position can influence the reactivity and conformational properties of the molecule and its derivatives.

The research landscape for this compound is primarily focused on its application as a key intermediate in the synthesis of more complex molecules with potential biological activity. Studies often detail its use in the construction of substituted 4-aryl-5-methylthiazoles and other derivatives. researchgate.net While direct research on the intrinsic properties of this compound itself is less common, its importance is underscored by its frequent appearance in synthetic pathways leading to compounds of medicinal and materials interest. researchgate.nettandfonline.comnih.govgoogle.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Iodo-4-methylthiazole-5-carboxylic acid | 4-Iodo-5-methyl-1,2-thiazol-3-amine |

| IUPAC Name | This compound | 2-Iodo-4-methyl-1,3-thiazole-5-carboxylic acid | 4-iodo-5-methyl-1,2-thiazol-3-amine |

| Molecular Formula | C4H4INS | C5H4INO2S | C4H5IN2S |

| Molecular Weight | 225.05 g/mol | 269.06 g/mol | 240.07 g/mol |

| CAS Number | 850357-50-3 | 1205560-84-4 | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1401963-24-3 |

|---|---|

Molecular Formula |

C4H4INS |

Molecular Weight |

225.05 g/mol |

IUPAC Name |

4-iodo-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3 |

InChI Key |

RBEKTAFXLSUXQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)I |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Iodo 5 Methylthiazole

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The C(sp²)–I bond in 4-iodo-5-methylthiazole is the primary site of reactivity, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyoutube.com This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. libretexts.org For aryl iodides like this compound, the reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comyonedalabs.com

Research on nitrogen-rich heterocycles demonstrates that these couplings can be performed under mild conditions (e.g., 60 °C) with low catalyst loadings (1.0–1.5 mol%) and still produce excellent yields. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing the reaction outcome. yonedalabs.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 | >90 |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl halides. Specific yields for this compound would require experimental validation.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is highly stereoselective, typically favoring the formation of the trans product. organic-chemistry.orgyoutube.com The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. rsc.orglibretexts.org

While specific examples detailing the Heck coupling of this compound are not prevalent, the high reactivity of aryl iodides in this transformation is well-established. wikipedia.org The reaction conditions can be adapted for various heterocyclic compounds. researchgate.net

Table 2: General Parameters for Heck Coupling of Aryl Iodides

| Palladium Source | Ligand | Base | Solvent | Alkene Partner |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | Styrene |

| PdCl₂(PPh₃)₂ | None | K₂CO₃ | NMP | Methyl acrylate (B77674) |

This table outlines common components used in Heck reactions. The optimal combination depends on the specific substrates.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orglibretexts.org The reactivity of the halide partner generally follows the order I > Br > Cl, making this compound an ideal substrate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. cetjournal.itnih.gov

This reaction is conducted under mild conditions and tolerates a variety of functional groups, finding wide application in the synthesis of pharmaceuticals and organic materials. wikipedia.orgijnc.ir

Table 3: Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | Room Temp to 50°C | Classic conditions |

| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | EtOH | 70°C | Alternative base/solvent ijnc.ir |

This table illustrates various conditions reported for Sonogashira couplings, highlighting the versatility of the reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and broad substrate scope. libretexts.orgorganic-chemistry.org Aryl iodides are highly reactive substrates for this transformation. nih.gov

The reaction can accommodate a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, making it a versatile tool for installing nitrogen-containing functional groups. organic-chemistry.orgursinus.edu

Table 4: Key Components for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Precatalyst | Ligand | Base | Solvent | Amine |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Primary & Secondary Amines |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Anilines, Amides |

This table summarizes common catalyst systems and bases used for the amination of aryl halides.

Beyond the major named reactions, the carbon-iodine bond of this compound is amenable to a range of other transition metal-catalyzed transformations. These include, but are not limited to, Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and Negishi coupling (with organozinc reagents). wikipedia.org These reactions provide alternative pathways for C-C bond formation with distinct advantages depending on the desired substrate scope and functional group tolerance.

Furthermore, variations of the Buchwald-Hartwig reaction allow for the formation of C-O and C-S bonds, enabling the synthesis of aryl ethers and thioethers, respectively, from aryl halide precursors. wikipedia.org These methods offer milder alternatives to classical methods like the Ullmann condensation. organic-chemistry.org

Functionalization at Non-Iodinated Positions of the Thiazole (B1198619) Ring

While the C4-iodo group is the most reactive site for cross-coupling, other positions on the thiazole ring can be functionalized. The C2 position of the thiazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles. Direct C-H activation and functionalization, particularly olefination, at the C2 position of thiazoles can be achieved using palladium catalysis, often requiring a directing group or specific ligands like 1,10-phenanthroline. mdpi.com

For 4-methylthiazole (B1212942), a close analog, direct olefination with methyl acrylate using a Pd(OAc)₂ catalyst system has been shown to lead to a mixture of products. However, the use of directing templates can achieve selective C5-olefination. mdpi.com This indicates that direct C-H functionalization of this compound at the C2 position or activation of the C5-methyl group are plausible synthetic routes, though they may require carefully tailored conditions to achieve selectivity over reactions at the more labile C-I bond.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. wikipedia.orgpharmaguideline.com However, in this compound, this position is already occupied by a methyl group. Therefore, electrophilic attack would be directed to the C2 position. The presence of an electron-donating methyl group at C5 can increase the nucleophilicity of the ring, potentially facilitating substitution at other positions. analis.com.my

Nitration: The nitration of thiazole derivatives can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride. cdnsciencepub.comwikipedia.org For instance, the nitration of 2-acetamido-4-methylthiazole (B372268) yields the 5-nitro derivative. cdnsciencepub.com In the case of this compound, nitration would be expected to occur at the C2 position.

Sulfonation: Sulfonation of thiazoles can also be achieved, typically at the C5 position. pharmaguideline.com 2-Chloro-4-methylthiazole can be converted to 2-chloro-4-methylthiazole-5-sulfonyl chloride, indicating that the C5 position is reactive towards sulfonation. chemimpex.com For this compound, sulfonation would likely target the C2 position, given that C5 is substituted.

Table 1: Electrophilic Aromatic Substitution Reactions on Thiazole Derivatives

| Reaction | Substrate | Reagents | Position of Substitution | Product |

|---|---|---|---|---|

| Nitration | 2-Amino-4-methylthiazole | Fuming HNO₃, conc. H₂SO₄ | C5 and amino group | 4-Methyl-2-nitramino-5-nitrothiazole cdnsciencepub.com |

| Nitration | 2-Acetamidothiazole | HNO₃, H₂SO₄ | C5 | 2-Acetamido-5-nitrothiazole cdnsciencepub.com |

| Sulfonation | 2-Chloro-4-methylthiazole | Not specified | C5 | 2-Chloro-4-methylthiazole-5-sulfonyl chloride chemimpex.com |

Nucleophilic Substitution Reactions

The thiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com The presence of a good leaving group, such as a halogen, facilitates nucleophilic substitution. In this compound, the iodine atom at the C4 position can be displaced by various nucleophiles.

Nucleophilic substitution at the C2 position of the thiazole ring is also a common reaction. cutm.ac.in This position is electron-deficient and can readily react with strong nucleophiles. pharmaguideline.com The reactivity can be further enhanced by quaternization of the ring nitrogen. pharmaguideline.com For this compound, while the primary site for nucleophilic attack on the ring itself is C2, the carbon bearing the iodine (C4) is a prime site for substitution of the halogen.

Table 2: Nucleophilic Substitution Reactions on Halogenated Thiazoles

| Substrate | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenated Thiazole | Amines, Alkoxides, Thiolates | Position of Halogen | Substituted Thiazole |

| 2-Halothiazole | Sodamide | C2 | 2-Aminothiazole (B372263) cutm.ac.in |

C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds, including thiazoles. rsc.org Direct arylation of thiazole derivatives often occurs at the C5 position. researchgate.net For 2-alkyl-substituted thiazoles, arylation readily occurs at the C5 position. researchgate.net

In the case of this compound, the C-H bond at the C2 position is a target for functionalization. While direct C-H activation at C2 is possible, the presence of the iodo group at C4 also allows for traditional cross-coupling reactions. However, focusing on C-H activation, methodologies have been developed for the regioselective functionalization of thiazole's C-H bonds. rsc.org These strategies could potentially be applied to the C2 position of this compound to introduce various substituents.

Table 3: C-H Arylation of Thiazole Derivatives

| Substrate | Arylating Agent | Catalyst/Base | Position of Arylation | Product Type |

|---|---|---|---|---|

| 2-Ethyl-4-methylthiazole | Aryl Halides/Triflates | Palladium complexes/KOAc | C5 | 5-Aryl-2-ethyl-4-methylthiazole researchgate.net |

| Thiazole | Aryl Bromides | Pd(OAc)₂/KOAc | Not specified | Aryl-substituted thiazole researchgate.net |

Derivatization of the Methyl Group at Position 5

The methyl group at the C5 position of this compound can undergo various chemical transformations. A common derivatization is its oxidation to a carboxylic acid or an aldehyde.

The oxidation of a methyl-substituted thiazole to a thiazole carboxylic acid can be achieved through a multi-step process involving halogenation of the methyl group, followed by hydrolysis and oxidation. google.com For example, a methylthiazole can be converted to a dihalomethylthiazole, which is then hydrolyzed to a thiazole aldehyde and subsequently oxidized to the carboxylic acid using oxidizing agents like a mixture of nitric and sulfuric acid. google.com A more direct oxidation of a methyl group on a heterocyclic ring can sometimes be achieved, although it may require specific oxidizing agents.

Table 4: Oxidation of Methyl Thiazoles

| Starting Material | Intermediate | Final Product | Key Transformation Steps |

|---|---|---|---|

| 4-Methylthiazole | 4-Dichloromethylthiazole, Thiazole-4-aldehyde | Thiazole-4-carboxylic acid | Halogenation, Hydrolysis, Oxidation google.com |

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The interaction of infrared light with 4-Iodo-5-methylthiazole induces molecular vibrations at specific frequencies, which correspond to the energies of the bonds present in the molecule. The resulting IR spectrum is a unique fingerprint, with absorption bands corresponding to various vibrational modes.

While a specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the known frequencies for thiazole (B1198619) derivatives and its specific functional groups. researchgate.netnist.govnist.govmdpi.comresearchgate.net The key vibrational modes anticipated for this compound are detailed in the table below. These include stretching and bending vibrations of the thiazole ring, the methyl group, and the carbon-iodine bond.

The thiazole ring itself gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring proton is expected above 3000 cm⁻¹. The C-S stretching vibrations of the thiazole ring usually appear in the lower frequency region of the spectrum. The methyl group attached to the ring will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. A crucial vibration for this specific molecule is the C-I stretch, which is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹. rjpbcs.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Methyl C-H Asymmetric Stretch | ~2960 | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium |

| Thiazole Ring Stretching (C=N, C=C) | 1600 - 1450 | Medium to Strong |

| Methyl C-H Bending | 1460 - 1440 | Variable |

| Thiazole Ring Bending | 1400 - 1000 | Variable |

| C-S Stretch | 800 - 600 | Weak to Medium |

| C-I Stretch | 600 - 500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed (λmax) are characteristic of the molecule's electronic structure, particularly the nature of its chromophores. msu.edu

For this compound, the thiazole ring constitutes the primary chromophore. Heteroaromatic systems like thiazole typically exhibit π → π* transitions, which are generally high-energy transitions occurring in the UV region. The presence of the sulfur and nitrogen heteroatoms also introduces non-bonding electrons (n-electrons), which can lead to lower-energy n → π* transitions. shimadzu.com

The absorption spectrum of the parent thiazole molecule shows absorptions in the UV region. nist.gov The introduction of substituents, such as the methyl and iodo groups on the this compound ring, is expected to modulate the absorption maxima. The methyl group, being an electron-donating group, may cause a slight bathochromic shift (shift to longer wavelengths). The iodine atom, a halogen, can act as an auxochrome and may also influence the position and intensity of the absorption bands through its inductive and resonance effects. nih.gov Furthermore, the interaction of the compound with different solvents can lead to solvatochromic shifts in the absorption maxima.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | 200 - 280 | High-intensity transition involving the π-electron system of the thiazole ring. |

| n → π | > 280 | Lower-intensity transition involving non-bonding electrons on sulfur and nitrogen atoms. |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of the atoms in a crystal, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous molecular structure. mdpi.comjyu.fi This method requires a high-quality single crystal of the compound. The diffraction data from SC-XRD allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on related thiazole derivatives provide insight into the type of structural information that would be obtained. nih.govacs.orgrsc.org An SC-XRD analysis of this compound would reveal the planarity of the thiazole ring, the exact bond lengths of C-I, C-S, C-N, and C-C bonds, and the bond angles within the molecule. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (C-I···N or C-I···S interactions) or π-π stacking between the thiazole rings.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₄H₄INS |

| Formula Weight | 225.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. libretexts.orgyoutube.com Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). PXRD is particularly useful for phase identification, determining sample purity, and analyzing the crystallinity of bulk materials. icdd.comresearchgate.net

For this compound, a PXRD pattern would serve as a unique fingerprint for its crystalline form. rsc.org This pattern could be used for quality control to ensure batch-to-batch consistency and to identify the presence of any crystalline impurities or different polymorphic forms. While structure solution from powder data is more complex than from single-crystal data, it is a valuable tool when suitable single crystals cannot be obtained.

Other Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can provide further insights into the properties of this compound.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many heterocyclic compounds, including certain thiazole derivatives like Thiazole Orange, are known to be fluorescent. chim.itaatbio.comnih.govnih.govresearchgate.net Whether this compound exhibits fluorescence would depend on its electronic structure and the efficiency of non-radiative decay processes. If it is fluorescent, its emission spectrum (wavelengths of emitted light) and quantum yield (efficiency of fluorescence) would be key characteristics.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of the excited state of a fluorescent molecule. uniklinikum-jena.dephoton-force.compicoquant.comrsc.org By measuring the time delay between the excitation pulse and the detection of emitted photons, the fluorescence decay profile can be constructed. nih.govresearchgate.net This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can provide information about dynamic processes such as quenching or energy transfer. The application of TCSPC to this compound would be contingent on the compound exhibiting measurable fluorescence.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgorientjchem.org It is frequently employed to calculate various molecular properties, including optimized geometry, electronic structure, and spectroscopic parameters. For thiazole (B1198619) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. icm.edu.plrsc.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. nih.gov For a molecule like 4-iodo-5-methylthiazole, this calculation would determine the precise bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not available, studies on similar molecules like 4-methyl-5-thiazoleethanol (B42058) have successfully used DFT methods to calculate these parameters, showing good agreement with experimental data where available. icm.edu.plresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comnankai.edu.cn

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For various thiazole derivatives, DFT calculations have been used to determine the energies of these orbitals and analyze their distribution across the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is used to predict the reactive sites for electrophilic and nucleophilic attacks. nih.gov Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For thiazole derivatives, MEP maps have been generated to identify the electron-rich nitrogen and sulfur atoms (negative potential) and electron-deficient hydrogen atoms (positive potential), thereby predicting the molecule's interaction behavior. icm.edu.plrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netresearchgate.net It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals. The analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly the stabilization energy E(2), highlight the significance of intramolecular charge transfer and hyperconjugation in stabilizing the molecule. researchgate.net Studies on related thiazole compounds have utilized NBO analysis to understand their electronic structures and the nature of intramolecular interactions. icm.edu.plresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). nih.govsemanticscholar.org Theoretical vibrational spectra are calculated for the optimized geometry of the molecule. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion. nih.gov While experimental and theoretical spectra for this compound are not documented in the search results, this combined approach has been successfully applied to other thiazole derivatives to validate their structures and understand their vibrational properties. icm.edu.plresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and kinetics. researchgate.netresearchgate.net

For this compound, a relevant area of investigation would be its formation through the iodination of 4-methylthiazole (B1212942). Studies on the iodination of thiazole and its derivatives indicate that it is a rapid electrophilic substitution reaction. researchgate.net A computational study would involve modeling the interaction of 4-methylthiazole with an iodinating agent (e.g., I₂ or ICl) to identify the transition state structure and calculate the energy barrier for the substitution at the C5 position, thus providing a theoretical basis for the reaction's mechanism and regioselectivity.

Non-covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules in the solid state, dictating the crystal packing and influencing the material's physical properties. For this compound, a combination of hydrogen bonding, halogen bonding, and other weak interactions governs its supramolecular architecture.

Hydrogen bonds are highly directional interactions that play a pivotal role in crystal engineering and the formation of predictable supramolecular structures. In thiazole-containing molecules, the pyridinic nitrogen atom of the thiazole ring is a primary hydrogen bond acceptor. In the context of this compound, this nitrogen atom can interact with hydrogen bond donors from neighboring molecules or solvents to form extended networks.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. This interaction has emerged as a powerful and reliable tool for constructing supramolecular assemblies. The iodine atom in this compound is a potent halogen bond donor, capable of forming strong and highly directional interactions.

For a closely related compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, Hirshfeld surface analysis was performed to gain a deeper understanding of its intermolecular interactions. The analysis revealed the percentage contributions of the most important contacts to the crystal packing. These findings provide a strong model for the types of interactions that likely stabilize the crystal structure of this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H⋯C/C⋯H | 26.2 |

| H⋯H | 20.9 |

| H⋯I/I⋯H | 19.4 |

| H⋯O/O⋯H | 6.8 |

| I⋯S/S⋯I | 2.2 |

| I⋯I | 1.1 |

Data derived from the Hirshfeld surface analysis of the related compound N-(5-iodo-4-phenylthiazol-2-yl)acetamide.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, particularly those with extended π-conjugation and donor-acceptor motifs, can exhibit significant NLO responses. Computational methods, especially DFT, are widely used to predict the NLO properties of novel materials by calculating key parameters such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

While specific calculations for this compound are not reported in the surveyed literature, its potential as an NLO material can be assessed theoretically. The thiazole ring can act as a π-electron system, and the iodo and methyl groups can modulate its electronic properties. DFT calculations, using functionals like B3LYP or CAM-B3LYP, would be employed to optimize the molecular geometry and compute the NLO parameters. A significant value for the first-order hyperpolarizability (β) would suggest that the molecule has potential for second-harmonic generation and other NLO applications. Studies on related triazole and thiazole derivatives have shown that these heterocyclic systems can be promising scaffolds for NLO materials.

Applications As a Synthetic Building Block and in Advanced Material Science

4-Iodo-5-methylthiazole as a Versatile Synthetic Building Block in Organic Synthesis

This compound is a highly valuable heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of a reactive carbon-iodine bond at the C4 position of the thiazole (B1198619) ring. This iodo-substituent acts as a key functional handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the facile and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The ability to introduce diverse molecular fragments at a specific position on the thiazole core makes this compound a crucial precursor for creating more complex molecules. The methyl group at the C5 position also influences the electronic properties and steric environment of the ring, which can be advantageous in directing synthetic outcomes and in the final properties of the target molecules. This strategic combination of a stable heterocyclic core and a reactive functional group underpins its importance in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures.

The structural framework of this compound is an ideal starting point for the construction of more elaborate, often fused, heterocyclic systems. The iodo group can be transformed into other functionalities, such as amino, carboxyl, or formyl groups, which can then participate in cyclization reactions to build adjacent rings.

Imidazothiazoles: The imidazothiazole skeleton, which features a fused imidazole and thiazole ring, is a prominent scaffold in medicinal chemistry. researchgate.net Synthetic strategies towards this bicyclic system can utilize this compound as a precursor. For instance, the iodo group can be substituted with an amino group via reactions like the Buchwald-Hartwig amination. The resulting 4-amino-5-methylthiazole can then be reacted with α-haloketones or related synthons to construct the fused imidazole ring, yielding various substituted imidazo[2,1-b]thiazoles.

Pyrimidines (Thiazolo[4,5-d]pyrimidines): The thiazolo[4,5-d]pyrimidine core is another biologically significant scaffold that can be synthesized from this compound. nih.govmdpi.com A common synthetic pathway involves the conversion of the iodo-thiazole into a 4-aminothiazole-5-carboxamide intermediate. mdpi.com This intermediate possesses the necessary functional groups, ortho to each other, to undergo cyclocondensation with various one-carbon reagents (e.g., formic acid, triethyl orthoformate) to form the fused pyrimidine ring. mdpi.com This approach has been adapted for solid-phase synthesis to generate libraries of diverse thiazolo[4,5-d]pyrimidine derivatives for biological screening. semanticscholar.orgrsc.org

Thiazolidinones: 4-Thiazolidinones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. ump.edu.pl this compound can serve as a foundational scaffold for creating complex thiazolidinone-containing molecules. A typical synthetic route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to attach an aryl aldehyde to the C4 position of the thiazole. This thiazole-4-carboxaldehyde can then be condensed with an appropriate amine to form a Schiff base (imine), which subsequently undergoes cyclocondensation with thioglycolic acid to yield the desired 2-(thiazol-4-yl)-3-aryl-thiazolidin-4-one. scielo.brresearchgate.netresearchgate.net This modular approach allows for significant structural diversity.

Table 1: Synthetic Pathways from this compound to Complex Heterocycles

| Target Heterocycle | Key Intermediate Derived from this compound | Typical Subsequent Reaction |

|---|---|---|

| Imidazothiazole | 4-Amino-5-methylthiazole | Cyclization with α-haloketones |

| Thiazolo[4,5-d]pyrimidine | 4-Aminothiazole-5-carboxamide | Cyclocondensation with one-carbon synthons |

| Thiazolidinone | 4-(5-Methylthiazol-4-yl)benzaldehyde | Schiff base formation followed by cyclization with thioglycolic acid |

The unique electronic properties of the thiazole ring make it an attractive component for advanced organic materials used in electronics. researchgate.net Fused and conjugated systems containing thiazole moieties are explored for applications as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The thiazolo[5,4-d]thiazole unit, for example, is an electron-deficient system with a rigid, planar structure that promotes effective intermolecular π–π stacking, a crucial property for efficient charge transport. rsc.org

This compound is a key monomer for the synthesis of thiazole-containing conjugated polymers. Through palladium-catalyzed polycondensation reactions like Suzuki or Stille coupling, it can be copolymerized with various di-boronic esters or di-stannanes to create well-defined polymer chains. The iodo-functionality provides the reactive site for chain growth, allowing for the incorporation of the 4-methylthiazole (B1212942) unit into the polymer backbone. The resulting polymers can exhibit tailored electronic and optical properties depending on the comonomer used. For instance, copolymers based on thiazolothiazole and carbazole units have been synthesized and shown to have promising carrier mobility and power conversion efficiencies in polymer solar cells. rsc.org

Role in Medicinal Chemistry Research (Focus on Synthetic Utility and Scaffold Diversity)

The thiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govpensoft.net The synthetic accessibility and chemical stability of the thiazole ring make it a cornerstone for drug design and development.

In modern drug discovery, the generation of chemical libraries around a core scaffold is a fundamental strategy for identifying new lead compounds and exploring structure-activity relationships (SAR). This compound is an exemplary starting material for diversity-oriented synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions allows for the rapid and systematic introduction of a vast number of different substituents at the C4 position.

By coupling this compound with a collection of diverse boronic acids or esters in a parallel synthesis format, a library of 4-aryl- or 4-heteroaryl-5-methylthiazoles can be efficiently generated. This approach enables medicinal chemists to systematically probe the effects of different substituents on biological activity. Furthermore, solid-phase synthesis techniques have been successfully applied to create libraries of more complex thiazole derivatives, such as thiazolo[4,5-d]pyrimidines, demonstrating the robustness of this scaffold in combinatorial chemistry workflows. semanticscholar.orgrsc.org

Table 2: Application of this compound in Chemical Library Synthesis

| Library Type | Synthetic Strategy | Purpose |

|---|---|---|

| 4-Aryl-5-methylthiazoles | Parallel Suzuki-Miyaura coupling with diverse boronic acids | SAR exploration for initial hit discovery |

| Thiazolo[4,5-d]pyrimidines | Solid-phase synthesis involving cyclization of thiazole intermediates | Screening for specific biological targets (e.g., kinases) |

| Thiazolidinone conjugates | Multi-step synthesis via cross-coupling and cyclocondensation | Generation of diverse structures for phenotypic screening |

Beyond library generation, this compound is also a valuable building block in target-oriented synthesis, where the goal is the efficient construction of a single, often complex, biologically active molecule. The thiazole ring is a key structural motif in numerous approved drugs and clinical candidates.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Iodo-5-methylthiazole Chemistry

The current understanding of this compound chemistry positions it as a valuable heterocyclic building block, primarily utilized as an intermediate in the synthesis of more complex molecules. The thiazole (B1198619) ring itself is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including vitamin B1. globalresearchonline.net The reactivity of the thiazole ring is influenced by the substituents at its various positions. globalresearchonline.net

In this compound, the electron-donating methyl group at the C-5 position can affect the ring's basicity and nucleophilicity. globalresearchonline.net Conversely, the iodo-group at the C-4 position is a key functional handle. Halogenated thiazoles, including iodinated derivatives, are important intermediates for introducing further molecular diversity. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and subsequent substitution or coupling reactions. This allows for the introduction of various functional groups at the 4-position, a common strategy in the development of new chemical entities. While specific, detailed studies on the standalone reactivity of this compound are not extensively documented in the public domain, its utility is implied through its role in the synthesis of more complex structures.

Emerging Synthetic Methodologies and Reactivity Patterns for Iodinated Thiazoles

The synthesis of thiazole derivatives has been a subject of extensive research, with a continuous drive towards more efficient and environmentally friendly methods. nih.gov Traditional methods often involve multi-step procedures with potentially hazardous reagents. nih.gov Emerging synthetic methodologies are focusing on green chemistry principles, such as the use of microwave irradiation, ultrasound, green solvents, and novel catalysts to improve yields and reduce waste. nih.govfigshare.com

For iodinated thiazoles specifically, new methods are being developed to introduce the iodine atom with high regioselectivity. These methods are crucial as the position of the halogen significantly directs the subsequent functionalization steps. Recent advancements include novel cyclization and condensation reactions that allow for the direct incorporation of iodine from various sources.

The reactivity of iodinated thiazoles is dominated by the chemistry of the carbon-iodine bond. This bond is readily activated by transition metal catalysts, particularly palladium and copper, enabling a wide range of cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the attachment of diverse aryl, alkyl, and alkynyl groups to the thiazole core, which is a cornerstone of modern drug discovery and materials science. For instance, the heterocyclization of 2-aminothiazole (B372263) with α-bromo-3-methoxyacetophenone followed by a palladium-catalyzed reaction with 4-iodo-2-(methylthio)pyrimidine (B72567) demonstrates the utility of iodinated precursors in building complex molecular architectures. mdpi.com

Potential Avenues for Future Research and Development in Thiazole Functionalization

The field of thiazole functionalization continues to present numerous opportunities for future research and development. A key area of focus will likely be the development of more sustainable and atom-economical synthetic methods. nih.gov This includes the exploration of C-H activation strategies to directly functionalize the thiazole ring without the need for pre-installed activating groups like halogens.

Further exploration of the biological activities of novel thiazole derivatives is another promising avenue. globalresearchonline.netresearchgate.net While the thiazole scaffold is well-established in medicinal chemistry, the vast chemical space of possible derivatives remains largely unexplored. bohrium.com Systematic screening of new compounds for a wide range of biological targets could lead to the discovery of new therapeutic agents. nih.gov

Specifically for this compound and related iodinated heterocycles, future research could focus on:

Developing novel catalytic systems: Designing new catalysts that can efficiently mediate cross-coupling reactions under milder conditions with a broader substrate scope.

Exploring new reaction pathways: Investigating unprecedented transformations of the carbon-iodine bond to introduce novel functional groups and create unique molecular scaffolds.

In-depth mechanistic studies: Gaining a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of iodinated thiazoles to enable more rational reaction design and optimization.

Application in materials science: Investigating the potential of highly functionalized thiazoles in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By pursuing these research directions, the scientific community can continue to unlock the full potential of this compound and the broader class of functionalized thiazoles for a wide range of applications.

Q & A

Basic: What are the standard synthetic routes for 4-Iodo-5-methylthiazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves halogenation of 5-methylthiazole derivatives. A common approach includes:

- Iodination via electrophilic substitution : Reacting 5-methylthiazole with iodine in the presence of an oxidizing agent (e.g., HNO₃) under controlled temperature (0–5°C) to minimize side reactions.

- Optimization strategies : Adjusting solvent polarity (e.g., DMF or acetic acid) and reaction time to enhance regioselectivity. For example, prolonged reaction times in polar aprotic solvents may reduce byproduct formation .

- Purification : Crystallization using ethanol-water mixtures improves purity, as demonstrated in triazole synthesis (65% yield after 12-hour stirring) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns. For example, the methyl group at position 5 typically resonates at δ 2.1–2.3 ppm, while the iodine substituent deshields adjacent protons .

- LC-MS : Validate molecular weight and detect impurities (e.g., unreacted starting materials) .

- X-ray crystallography : Use SHELX programs for structural refinement. SHELXL is particularly effective for resolving twinned or high-resolution data, ensuring accurate bond-length and angle measurements .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Cross-validation : Combine multiple analytical techniques (e.g., NMR, LC-MS, and elemental analysis) to confirm structural consistency. For example, discrepancies in melting points may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict spectroscopic properties and compare them with experimental data to resolve contradictions .

Advanced: What strategies are effective in enhancing the regioselectivity of iodination in thiazole derivatives?

- Directing groups : Introduce electron-donating groups (e.g., methyl) at position 5 to direct iodination to position 4. This aligns with observations in imidazo[2,1-b]thiazole synthesis, where methyl groups enhance regiocontrol .

- Catalytic systems : Use Lewis acids (e.g., CuI) to stabilize transition states, improving yield and selectivity. Evidence from benzimidazole-thiazole hybrids shows CuI in DMF increases regioselectivity by 15–20% .

Methodological: How should one design experiments to assess the bioactivity of this compound in pharmacological models?

- In vitro screening : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 μM). Include positive controls (e.g., cisplatin) and measure IC₅₀ values .

- Mechanistic studies : Evaluate inhibition of viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) via molecular docking. Reference docking protocols used for thiazole-triazole hybrids (e.g., AutoDock Vina) .

- Caution : Current evidence lacks direct bioactivity data for this compound; prioritize preliminary toxicity profiling before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.